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molecular formula C19H34O2 B035030 2-tetradec-9-ynoxyoxane CAS No. 19754-59-7

2-tetradec-9-ynoxyoxane

Cat. No. B035030
M. Wt: 294.5 g/mol
InChI Key: XVYMXOGWTFACKK-UHFFFAOYSA-N
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Patent
US04083995

Procedure details

A mixture of 7.4 g of compound IV, 1.0 g lithium amide, and 50 ml of dry, purified dioxane was stirred and refluxed 3.5 hours under nitrogen, cooled, 4.5 g of n-butyl bromide was added dropwise and the refluxing and stirring continued for 20 hours more. The mixture was chilled in an icebath, diluted with 60 ml of water and the layers separated. The aqueous layer was extracted three times with ether, the combined organic phase was washed three times with saturated NaCl solution, the solvents were evaporated and the residue distilled to give 3.2 g (36%) of compound V which boiled at 120°-123° (0.03 mm), ND25 1.4634.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][O:13]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]#[CH:10].[NH2-].[Li+]>>[CH2:1]([O:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][O:13]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]#[C:10][CH2:1][CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C(CCCCCCCC#C)OC1OCCCC1
Name
Quantity
1 g
Type
reactant
Smiles
[NH2-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of dry
CUSTOM
Type
CUSTOM
Details
purified dioxane
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 3.5 hours under nitrogen
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
4.5 g of n-butyl bromide was added dropwise
STIRRING
Type
STIRRING
Details
the refluxing and stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled in an icebath
ADDITION
Type
ADDITION
Details
diluted with 60 ml of water
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with ether
WASH
Type
WASH
Details
the combined organic phase was washed three times with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(CCCCCCCC#CCCCC)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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